

2-Acetylacteoside chemical structure and properties

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Compound of Interest

Compound Name: 2-Acetylacteoside

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2-Acetylacteoside: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

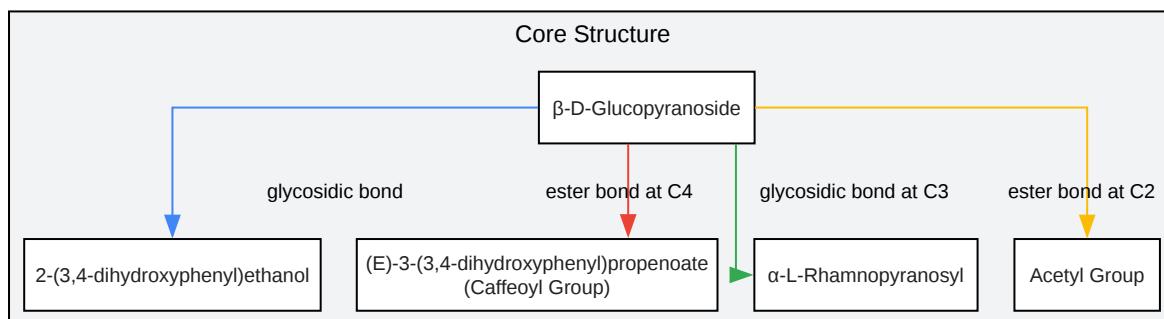
This technical guide provides an in-depth overview of **2-Acetylacteoside**, a phenylethanoid glycoside with significant therapeutic potential. It covers its chemical structure, physicochemical properties, biological activities, and associated signaling pathways, along with methodologies for key experiments.

Chemical Identity and Physicochemical Properties

2-Acetylacteoside, also known as 2'-AA, is a natural compound found in various plants, including *Cistanche deserticola*, *Cistanche tubulosa*, and *Brandisia hancei*^{[1][2][3]}. It is a derivative of acteoside (verbascoside) and is characterized by an acetyl group on the glucose moiety.

The chemical structure of **2-Acetylacteoside** consists of a central glucose unit linked to a phenylethanol moiety, a rhamnose sugar, and a caffeoyl group, with an additional acetyl group.

Simplified Structure of 2-Acetylacteoside

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Caption: Simplified block diagram of **2-Acetylacteoside**'s structure.

The key physicochemical properties of **2-Acetylacteoside** are summarized in the table below.

Property	Value	References
CAS Number	94492-24-7	[1] [4] [5] [6]
Molecular Formula	C ₃₁ H ₃₈ O ₁₆	[1] [2] [5] [6] [7]
Molecular Weight	666.6 g/mol (or 666.62 g/mol)	[1] [2] [4] [5] [6] [7]
IUPAC Name	[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxoan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate	[7]
Appearance	Solid; Off-white to light yellow	[1] [2]
Solubility	Soluble in Methanol and DMSO	[1] [2]
UV Maximum (λ _{max})	220, 335 nm	[1]
Storage	-20°C, sealed, away from moisture and light	[1] [2] [6]

Biological Activities and Therapeutic Potential

2-Acetylacteoside exhibits a wide range of pharmacological effects, making it a compound of significant interest for drug development.

The table below presents the reported biological activities and quantitative data for **2-Acetylacteoside**.

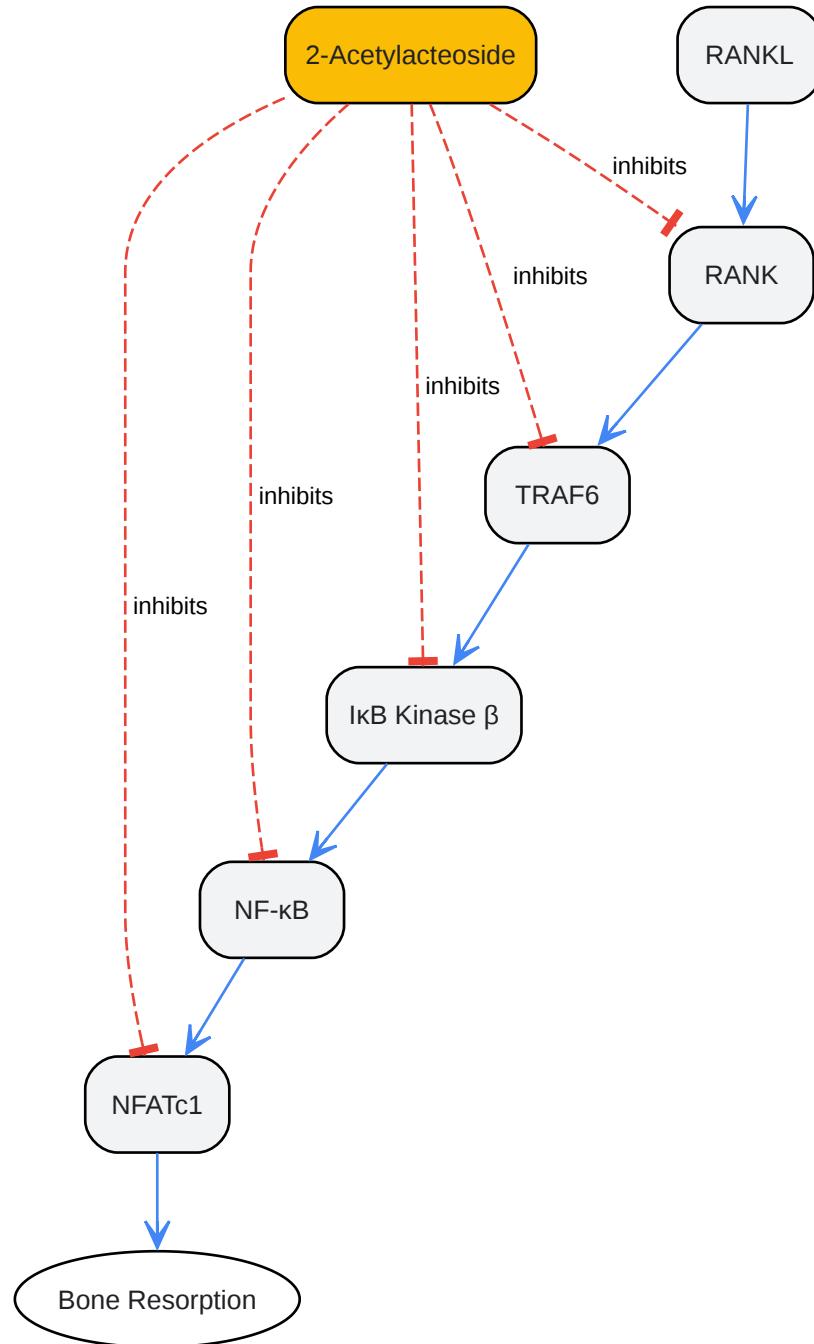
Biological Activity	Model / Assay	Key Findings (IC ₅₀ / Concentration)	References
Aldose Reductase Inhibition	Rat lens aldose reductase	IC ₅₀ = 0.071 μM (Selective over maltase (>300 μM) and sucrase (277 μM))	[1][8]
Antioxidant	Superoxide radical scavenging	Concentration-dependent activity	[1]
Antioxidant	AAPH-induced hemolysis in rat RBCs	Concentration-dependent inhibition	[1]
Hepatoprotective	D-galactosamine-induced cytotoxicity in mouse hepatocytes	IC ₅₀ = 4.8 μg/ml	[1]
Hepatoprotective	NADPH/CCl ₄ -induced lipid peroxidation in rat liver microsomes	Significant suppression	[9]
Neuroprotective	Glutamate-induced cytotoxicity in rat cortical neurons	Protective at 0.1, 1, and 10 μM	[1][10]
Anti-osteoporotic	Ovariectomized (OVX) mice	Prevents bone strength decrease at 10-40 mg/kg	[1][3]
Anti-proliferative	Aortic smooth muscle cells	Shows antiproliferative effects	[10]

Research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of **2-Acetylacteoside**.

- Anti-osteoporotic Activity: In ovariectomized mice, **2-Acetylacteoside** exerts its anti-osteoporotic effects by modulating bone resorption.[3] The mechanism is believed to operate primarily through the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 pathway.[3][11] The

compound leads to the downregulation of key proteins in this pathway, including RANK, TRAF6, I κ B kinase β , NF- κ B, and NFATc1.[3]

Anti-Osteoporotic Mechanism of 2-Acetylacteoside



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Caption: RANKL/RANK/TRAF6 signaling pathway modulation by **2-Acetylacteoside**.

- Anti-inflammatory Activity: While studies on **2-Acetylacteoside** are emerging, its parent compound, acteoside, has been shown to inhibit inflammation by modulating key signaling pathways, including p38, TNF- α , PI3K/AKT, and NF- κ B.[12][13] It is plausible that **2-Acetylacteoside** shares similar mechanisms.

Experimental Protocols and Methodologies

This section outlines the general methodologies used to isolate, analyze, and evaluate the biological activities of **2-Acetylacteoside**.

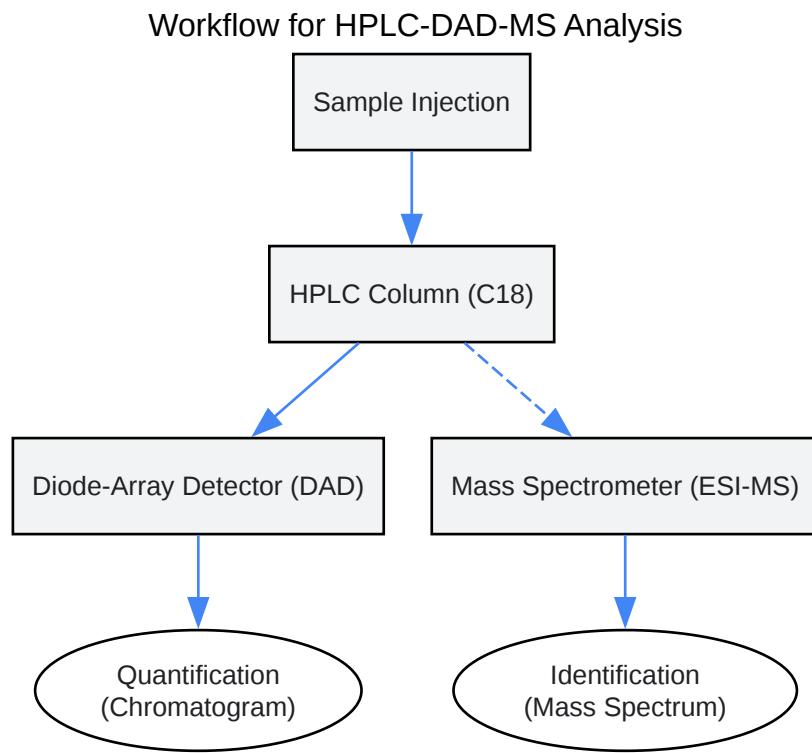
2-Acetylacteoside is a phenylethanoid glycoside that can be isolated from plant sources like *Cistanche deserticola*.[14] A general approach involves:

- Extraction: The plant material is typically extracted with a solvent such as 70% methanol.[15]
- Chromatography: The crude extract is then subjected to chromatographic techniques for purification. High-speed counter-current chromatography (HSCCC) is an effective method for isolating phenylethanoid glycosides.[14]

A common method for the analysis and quantification of **2-Acetylacteoside** is High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS).[15]

- Principle: This technique separates compounds based on their interaction with a stationary phase (e.g., C18 column) and a mobile phase. The DAD detects compounds by their UV absorbance, while the MS identifies them based on their mass-to-charge ratio, providing structural information.[15]
- Typical Conditions:
 - Column: A reversed-phase C18 column is commonly used.[16][17]
 - Mobile Phase: A gradient elution is often employed, typically using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[16][17]
 - Detection: DAD for quantification at specific wavelengths (e.g., 335 nm) and ESI-MS in negative ion mode for identification.[1][15] Mass spectrometry reveals characteristic

fragmentation patterns, such as the loss of caffeoyl and acetyl groups.[\[16\]](#)



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Caption: General workflow for the analysis of **2-Acetylacteoside**.

The anti-inflammatory properties can be assessed using murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

- Principle: LPS induces an inflammatory response in macrophages, leading to the production of inflammatory mediators like nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines (e.g., TNF- α , IL-6). The ability of **2-Acetylacteoside** to inhibit the production of these mediators is measured.
- Methodology:
 - Cell Culture: RAW 264.7 cells are cultured in a suitable medium.
 - Treatment: Cells are pre-treated with various concentrations of **2-Acetylacteoside** for a short period (e.g., 1 hour).

- Stimulation: Cells are then stimulated with LPS (e.g., 1 μ g/mL) for a longer duration (e.g., 18-24 hours).
- Measurement of NO: Nitrite, a stable product of NO, is measured in the cell supernatant using the Griess assay.[18]
- Measurement of Cytokines: Levels of TNF- α , IL-6, etc., in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[19]
- Western Blot: To investigate the mechanism, the expression levels of proteins in signaling pathways like NF- κ B can be analyzed by Western blotting.[20]

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